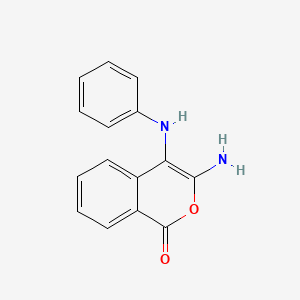

3-Amino-4-(phenylamino)isochromen-1-one

描述

Structure

3D Structure

属性

CAS 编号 |

851320-40-6 |

|---|---|

分子式 |

C15H12N2O2 |

分子量 |

252.27 g/mol |

IUPAC 名称 |

3-amino-4-anilinoisochromen-1-one |

InChI |

InChI=1S/C15H12N2O2/c16-14-13(17-10-6-2-1-3-7-10)11-8-4-5-9-12(11)15(18)19-14/h1-9,17H,16H2 |

InChI 键 |

MIBDOZLEPQFQNC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=C(OC(=O)C3=CC=CC=C32)N |

规范 SMILES |

C1=CC=C(C=C1)NC2=C(OC(=O)C3=CC=CC=C32)N |

同义词 |

3-amino-4-anilino-1H-isochromen-1-one |

产品来源 |

United States |

Synthetic Methodologies for 3 Amino 4 Phenylamino Isochromen 1 One and Analogues

Precursor Synthesis and Reactant Selection

The successful synthesis of the target compound relies on the careful preparation and selection of its constituent precursors: 2-formylbenzoic acid, aniline (B41778) or its derivatives, and a cyanide source.

2-Formylbenzoic acid is a key starting material for the synthesis of the isochromen-1-one core. Historically, it was first prepared from phthalide (B148349) in 1887. A common and effective method involves the bromination of phthalide to produce 2-bromophthalide. This intermediate is then converted to 2-formylbenzoic acid by heating it with water, achieving a total yield of 78% to 83%. mdpi.com

An alternative route involves the photochlorination of o-xylene (B151617) to yield 1-dichloromethyl-2-(trichloromethyl)benzene. Subsequent hydrolysis of this pentachloroxylene derivative by boiling with hydrochloric acid containing ferric chloride (FeCl₃) also produces 2-formylbenzoic acid. mdpi.com

The phenylamino (B1219803) moiety at the 4-position of the target molecule is introduced using aniline or a substituted aniline derivative. These primary aromatic amines are crucial components in the multicomponent reaction. The preparation of anilines can be achieved through various established methods. A prevalent industrial method involves the nitration of an aromatic ring using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), followed by the reduction of the resulting nitro group. This reduction can be carried out using several reagents, including catalytic hydrogenation (e.g., H₂ with a palladium catalyst), or metals in acidic media (e.g., iron in acetic acid or stannous chloride in ethanol).

The choice of aniline derivative allows for the synthesis of a variety of analogues of the target compound. Multicomponent reactions are well-suited for creating libraries of compounds by varying the aniline component. researchgate.netnih.gov For instance, substituted anilines can be readily prepared and used in these reactions to explore the chemical space around the core structure. researchgate.net

The cyanide ion (CN⁻) is an essential nucleophile in the formation of the 3-amino group of the isochromen-1-one ring. It participates in a Strecker-type synthesis, which is a versatile method for preparing α-aminonitriles. mdpi.comresearchgate.net In the context of this synthesis, the cyanide ion attacks an imine intermediate formed from 2-formylbenzoic acid and the aniline derivative.

Various cyanide sources can be employed, with potassium cyanide (KCN) being a common choice due to its availability and reactivity. mdpi.com The cyanide source must be able to generate the cyanide ion in situ to participate in the reaction. The reaction is typically promoted by acid, which facilitates the formation of the key imine intermediate. researchgate.net

Classical Synthetic Approaches

The formation of 3-amino-4-(phenylamino)isochromen-1-one is a classic example of a multicomponent reaction that utilizes a Strecker-type mechanism.

The synthesis of 3,4-diaminoisocoumarins, including the title compound, is efficiently achieved through a three-component reaction between 2-formylbenzoic acid, an aniline derivative, and a cyanide source. researchgate.net The mechanism of this reaction involves several key steps.

First, the aldehyde group of 2-formylbenzoic acid reacts with the primary amine (aniline) to form an imine intermediate. This reaction is often catalyzed by acid. The cyanide ion then acts as a nucleophile, attacking the imine carbon to form an α-aminonitrile intermediate. The final step involves an intramolecular cyclization, where the ortho-carboxylate group of the benzoic acid moiety nucleophilically attacks the nitrile carbon of the α-aminonitrile. This cyclization, followed by tautomerization, leads to the formation of the stable this compound ring system. researchgate.net A proposed mechanism for a similar synthesis is depicted below. mdpi.com

Scheme 1: Proposed mechanism for the formation of 3-amino-4-(diphenylamino)-1H-2-benzopyran-1-one. mdpi.com

The efficiency of the synthesis of this compound and its analogues is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the use of catalysts.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents like methanol (B129727) are commonly used in these syntheses. mdpi.com The solvent must be able to dissolve the reactants to a sufficient extent and be stable under the reaction conditions. The polarity of the solvent can affect the stability of the intermediates and transition states, thereby influencing the reaction pathway. In some multicomponent reactions leading to similar heterocyclic systems, a range of solvents including ethanol (B145695), water, and toluene (B28343) have been explored, with the optimal choice being dependent on the specific reactants and catalysts used. mdpi.comjwent.net

Temperature: The reaction temperature is a critical parameter. The synthesis of 3-amino-4-(arylamino)-1H-isochromen-1-ones is often carried out at elevated temperatures, such as under reflux conditions in methanol. mdpi.com Increasing the temperature generally increases the reaction rate, but excessively high temperatures can lead to the formation of side products and decomposition of the desired compound. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stability of the product.

Catalysis: While the Strecker-type reaction can proceed without a specific catalyst, acid catalysis is often employed to facilitate the formation of the initial imine intermediate. Acetic acid is a commonly used acid catalyst in these reactions. mdpi.com The acid protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to attack by the amine. The development of more advanced catalytic systems, including Lewis acids and organocatalysts, is an ongoing area of research in multicomponent reactions to improve yields, reduce reaction times, and enhance selectivity.

The following table summarizes the synthesis of various 3-amino-4-(arylamino)-1H-isochromen-1-one analogues, highlighting the reaction conditions and yields reported in the literature.

| Arylamine | Solvent | Catalyst | Temperature | Time (h) | Yield (%) | Reference |

| Aniline | Methanol | Acetic Acid | Reflux | 8 | 75 | nih.gov |

| 2-Methylaniline | Methanol | Acetic Acid | Reflux | 8 | 72 | nih.gov |

| 4-Chloroaniline | Methanol | Acetic Acid | Reflux | 8 | 85 | nih.gov |

| 3-Chloroaniline | Methanol | Acetic Acid | Reflux | 8 | 81 | nih.gov |

| Diphenylamine | Methanol | Acetic Acid | Reflux | 8 | 80 | mdpi.com |

Yield Enhancement Strategies and Purity Considerations

Optimizing the yield and ensuring the purity of this compound are critical for its practical applications. Several factors in the synthetic process can be fine-tuned to achieve these goals, particularly in the context of the widely used multi-component reaction involving 2-formylbenzoic acid, an aniline derivative, and a cyanide source.

Yield Enhancement:

The yield of the final product is highly dependent on the reaction conditions. Key parameters that can be optimized include:

Reactant Stoichiometry: Adjusting the molar ratios of the starting materials can significantly impact the yield. An excess of one reactant, such as the aniline or cyanide source, may drive the reaction to completion but can also lead to the formation of byproducts, complicating purification.

Solvent Choice: The polarity and boiling point of the solvent play a crucial role. Solvents like methanol or ethanol are commonly used. The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and efficiency.

Temperature and Reaction Time: These two parameters are often interdependent. Higher temperatures can accelerate the reaction but may also promote the decomposition of reactants or products, leading to lower yields and purity. Therefore, careful optimization of the temperature profile and reaction duration is necessary.

Catalyst: While the multi-component reaction can proceed without a catalyst, the use of acid or base catalysts can influence the reaction rate and, consequently, the yield.

Purity Considerations:

The purity of the synthesized this compound is paramount. Key considerations for ensuring high purity include:

Purity of Starting Materials: The use of high-purity 2-formylbenzoic acid, aniline, and cyanide source is essential to prevent the incorporation of impurities into the final product.

Side Reactions: The formation of byproducts is a major concern. Potential side reactions include the self-condensation of 2-formylbenzoic acid or the formation of amides from the reaction of the carboxylic acid with the amine. Careful control of reaction conditions can minimize these unwanted pathways.

Work-up Procedure: The post-reaction work-up is critical for removing unreacted starting materials and soluble byproducts. This typically involves filtration, washing with appropriate solvents, and drying.

Table 1: Parameters for Optimization of Yield and Purity

| Parameter | Variable | Potential Impact on Yield | Potential Impact on Purity |

| Reactant Ratio | Molar equivalents of aniline and cyanide | Can increase product formation to a certain point. | Excess reactants can lead to byproducts. |

| Solvent | Polarity, boiling point | Affects solubility and reaction kinetics. | Can influence the precipitation of the product versus impurities. |

| Temperature | Reaction temperature (°C) | Higher temperatures can increase reaction rate. | May lead to thermal decomposition and side reactions. |

| Reaction Time | Duration of the reaction (hours) | Insufficient time leads to incomplete reaction. | Prolonged time can increase byproduct formation. |

| Catalyst | Type and concentration | Can accelerate the desired reaction pathway. | May also catalyze side reactions if not selective. |

Novel and Emerging Synthetic Pathways to this compound

Beyond the established multi-component reactions, researchers are exploring novel catalytic methods to synthesize the isochromenone core with greater efficiency and selectivity. These emerging pathways include metal-catalyzed and organocatalytic approaches.

Metal-Catalyzed Synthetic Routes (e.g., Gold-catalyzed approaches for isochromenes)

Transition metal catalysis, particularly with gold, has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including isochromenes. Gold catalysts, typically in the +1 or +3 oxidation state, are known for their ability to activate alkynes towards nucleophilic attack.

A plausible gold-catalyzed route to this compound could start from a suitably substituted ortho-alkynylbenzyl precursor. The proposed mechanism would involve the following key steps:

Alkyne Activation: A gold(I) or gold(III) catalyst activates the carbon-carbon triple bond of the starting material, making it more electrophilic.

Intramolecular Cyclization: A nucleophilic group within the molecule, such as a strategically placed amine or a precursor to the lactone, attacks the activated alkyne. This cyclization step would form the core isochromene ring system.

Functional Group Manipulation: Subsequent reaction steps would be necessary to introduce the amino groups at the C3 and C4 positions.

While a direct gold-catalyzed synthesis of this compound has not been extensively reported, the versatility of gold catalysis in forming the isochromene skeleton suggests its potential for developing new synthetic routes to this class of compounds.

Organocatalytic Methodologies (e.g., Mannich-type reactions for related aminopyrans)

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for the synthesis of complex molecules. The Mannich reaction, a three-component condensation of an aldehyde, an amine, and a compound with an active hydrogen, is a classic example of a reaction that can be rendered asymmetric and highly efficient using organocatalysts.

A hypothetical organocatalytic pathway to this compound could involve a Mannich-type reaction as a key step. The mechanism would likely proceed as follows:

Imine Formation: The aniline derivative reacts with an appropriate aldehyde in the presence of an organocatalyst to form a reactive iminium ion.

Nucleophilic Attack: A nucleophile, derived from a precursor to the isochromenone ring, attacks the iminium ion. This step would introduce the phenylamino group at the C4 position.

Cyclization and Tautomerization: Subsequent intramolecular cyclization and tautomerization would lead to the formation of the final this compound product.

The development of such an organocatalytic route would be highly desirable as it could potentially offer a more environmentally friendly and stereocontrolled synthesis of this important heterocyclic scaffold.

Multi-Component Reaction Design for Direct Synthesis

The most direct and widely utilized method for the synthesis of this compound and its analogues is a one-pot, three-component reaction. This reaction typically involves the condensation of 2-formylbenzoic acid, a primary arylamine (such as aniline), and a cyanide source (like potassium cyanide or trimethylsilyl (B98337) cyanide).

The reaction mechanism is believed to proceed through the initial formation of an α-aminonitrile intermediate from the reaction of the aniline, 2-formylbenzoic acid, and cyanide. This is followed by an intramolecular cyclization, where the ortho-carboxylate group nucleophilically attacks the nitrile carbon, leading to the formation of the isochromen-1-one ring. A final tautomerization step yields the stable this compound. academie-sciences.frnih.gov

This multi-component approach is highly efficient and atom-economical, allowing for the rapid generation of a library of analogues by simply varying the aniline starting material.

Table 2: Examples of 3-Amino-4-(arylamino)-1H-isochromen-1-ones Synthesized via Multi-Component Reaction

| Arylamine | Product | Yield (%) |

| Aniline | This compound | High |

| 4-Methylaniline | 3-Amino-4-(p-tolylamino)isochromen-1-one | 85 |

| 4-Methoxyaniline | 3-Amino-4-(4-methoxyphenylamino)isochromen-1-one | 82 |

| 4-Chloroaniline | 3-Amino-4-(4-chlorophenylamino)isochromen-1-one | 90 |

Data compiled from various literature sources.

Purification and Isolation Techniques for this compound

The purification and isolation of this compound from the reaction mixture are crucial steps to obtain a product of high purity. The choice of technique depends on the physical properties of the compound and the nature of the impurities.

Recrystallization:

Recrystallization is a common and effective method for purifying solid organic compounds. The crude product, often obtained as a precipitate from the reaction mixture, can be further purified by this technique. The general procedure involves:

Dissolving the crude product in a minimum amount of a suitable hot solvent. Methanol has been reported to be an effective solvent for related compounds. academie-sciences.fr

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly , which leads to the formation of crystals of the pure compound, while the more soluble impurities remain in the mother liquor.

Collecting the crystals by filtration and washing them with a small amount of cold solvent to remove any adhering impurities.

Drying the crystals to remove any residual solvent.

Chromatography:

For more challenging separations or to obtain very high purity, chromatographic techniques are employed.

Column Chromatography: This technique is used for the preparative separation of compounds. The crude mixture is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (a solvent or a mixture of solvents) is passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. Fractions are collected and analyzed to isolate the desired product. The choice of eluent system (mobile phase) is critical for achieving good separation.

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. It can also be used for small-scale preparative separations.

The selection of the appropriate purification technique, or a combination of techniques, is essential for obtaining this compound in a highly pure form suitable for further studies and applications.

Elucidation of Reaction Mechanisms and Pathways Involving 3 Amino 4 Phenylamino Isochromen 1 One

Mechanistic Investigations of 3,4-Diaminoisocoumarin Formation

The synthesis of the 3,4-diaminoisocoumarin nucleus, a core structure of 3-amino-4-(phenylamino)isochromen-1-one, has been the subject of mechanistic proposals, although detailed experimental evidence remains an area of active investigation. mdpi.com A plausible pathway has been postulated based on established reaction conditions and precursors. mdpi.com

Proposed Intermediates (e.g., Alpha-Aminonitrile)

A key step in the proposed formation mechanism of 3,4-diaminoisocoumarins involves the generation of a stable iminium ion. mdpi.com This is followed by the attack of a cyanide anion, leading to an alpha-aminonitrile-type intermediate. mdpi.com Alpha-aminonitriles are recognized as significant intermediates in various organic syntheses, including the Strecker synthesis of amino acids. google.commdpi.comwikipedia.org Their formation is often achieved through the reaction of an imine or iminium ion with a cyanide source. wikipedia.orgnih.gov In the context of 3,4-diaminoisocoumarin synthesis, the proposed mechanism suggests the formation of an iminium ion stabilized by two aromatic phenyl rings, which then readily reacts with the cyanide anion to form a crucial cyclization precursor. mdpi.com

Nucleophilic Attack and Cyclization Steps

The reaction cascade towards the 3,4-diaminoisocoumarin core is characterized by a sequence of nucleophilic attack and cyclization events. mdpi.com Based on a proposed mechanism for the synthesis of 3-amino-4-(diphenylamino)-1H-isochromen-1-one, the process unfolds as follows: mdpi.com

Iminium Ion Formation : The reaction is initiated by the protonation of an oxygen atom on the precursor's phthalide (B148349) ring, which facilitates the formation of a stable iminium ion. mdpi.com

Nucleophilic Attack : A cyanide anion acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step results in the formation of an intermediate designated as "A". mdpi.com

Cyclization : Intermediate A undergoes an intramolecular cyclization to form a new ring structure, intermediate "B". mdpi.com

Tautomerization : The final step involves the tautomerization of intermediate B to yield the stable aromatic 3-amino-4-(diphenylamino)-1H-isochromen-1-one product. mdpi.com

Table 1: Proposed Mechanistic Steps for 3,4-Diaminoisocoumarin Formation

| Step | Description | Key Species Involved |

|---|---|---|

| 1 | Protonation of the phthalide ring and formation of a stable iminium ion. | Phthalide precursor, Acid |

| 2 | Nucleophilic attack by a cyanide anion on the iminium ion. | Iminium ion, Cyanide anion |

| 3 | Intramolecular cyclization of the resulting intermediate. | Alpha-aminonitrile-type intermediate |

| 4 | Tautomerization to form the final aromatic isocoumarin (B1212949) product. | Cyclized intermediate |

Role of Solvent and Acidic/Basic Conditions in Reaction Progression

The choice of solvent and the pH of the reaction medium are critical for the successful synthesis of the 3,4-diaminoisocoumarin skeleton. The reaction is typically carried out in a protic solvent like methanol (B129727), with the addition of an acid, such as acetic acid. mdpi.com The acidic conditions are essential for the first step of the proposed mechanism: the protonation of the phthalide ring's oxygen. This protonation is what leads to the formation of the crucial iminium ion intermediate, which drives the reaction forward. mdpi.com

Control of acidity is also paramount in subsequent transformations of the isocoumarin product. For instance, the diazotization reactions to form fused heterocycles are conducted in weakly acidic solutions to facilitate the formation of the diazonium intermediate without causing premature degradation or ring-opening of the starting material. nih.govnih.gov

Transformation Mechanisms of this compound

The this compound scaffold is a versatile platform for the synthesis of more complex, fused heterocyclic systems. These transformations often proceed via reactive intermediates generated from the amino groups.

Diazotization and Intramolecular Cyclization to Fused Heterocycles (e.g., 1-arylisochromeno[3,4-d]nih.govnih.govnih.govtriazol-5(1H)-ones)

An efficient synthetic route to 1-arylisochromeno[3,4-d] nih.govnih.govnih.govtriazol-5(1H)-ones involves the diazotization of 3-amino-4-arylamino-1H-isochromen-1-ones. nih.govnih.gov This transformation is typically achieved by reacting the isochromenone precursor with sodium nitrite (B80452) in a weakly acidic solution, such as acetic acid. nih.gov

The proposed mechanism involves two key stages:

Diazotization : The primary amino group at the 3-position of the isochromenone ring reacts with the diazotizing agent to form a diazonium salt intermediate. nih.gov

Intramolecular Cyclization : The newly formed diazonium group then undergoes a spontaneous intramolecular cyclization by attacking the nitrogen of the adjacent arylamino group. This ring-closing reaction forms the stable, fused triazole ring system of the final product. nih.gov

This method has been successfully applied to synthesize a variety of aryl-substituted derivatives. nih.govnih.gov

Table 2: Synthesized 1-Arylisochromeno[3,4-d] nih.govnih.govnih.govtriazol-5(1H)-ones via Diazotization

| Precursor Aryl Group | Product Name | Formula |

|---|---|---|

| Phenyl | 1-Phenylisochromeno[3,4-d] nih.govnih.govnih.govtriazol-5(1H)-one | C₁₅H₉N₃O₂ |

| 2-Methylphenyl | 1-(2-Methylphenyl)isochromeno[3,4-d] nih.govnih.govnih.govtriazol-5(1H)-one | C₁₆H₁₁N₃O₂ |

| 3-Chlorophenyl | 1-(3-Chlorophenyl)isochromeno[3,4-d] nih.govnih.govnih.govtriazol-5(1H)-one | C₁₅H₈ClN₃O₂ |

Data sourced from Acta Crystallographica Section C, 2020. nih.govnih.gov

Ring-Opening and Rearrangement Pathways (e.g., to phthalide-carboxamide systems)

While stable under weakly acidic conditions, the fused heterocyclic derivatives of this compound can undergo significant structural changes in the presence of strong acid. nih.govnih.gov When 1-(2-methylphenyl)isochromeno[3,4-d] nih.govnih.govnih.govtriazol-5(1H)-one was treated with a strong acid like hydrochloric acid in methanol, a quantitative conversion to a ring-opened product occurred. nih.govnih.gov

This transformation involves the cleavage of the isochromenone's lactone (cyclic ester) ring. The solvent, methanol, acts as a nucleophile in a transesterification reaction, leading to the formation of methyl 2-[4-hydroxy-1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]benzoate. nih.govnih.gov This product represents a significant rearrangement from the fused heterocyclic system to a benzoate (B1203000) derivative, which can be viewed as a system related to a phthalide-carboxamide structure, where the original isocoumarin has been opened to a derivative of phthalic acid. nih.govnih.gov This pathway highlights the chemical lability of the lactone ring under strongly acidic conditions, providing a route to alternative molecular scaffolds. nih.gov

Solvent-Mediated Conversions and Unexpected Product Formations

The reactivity of the this compound scaffold can be significantly influenced by the solvent system employed, in some cases leading to unexpected reaction pathways and product formations. While the core structure is generally stable, certain conditions can promote solvent-assisted transformations, including ring-opening and rearrangement reactions.

A notable example of a solvent-mediated conversion involves the reaction of a closely related derivative, 1-(2-methylphenyl)isochromeno[3,4-d] libretexts.orgresearchgate.netwikipedia.orgtriazol-5(1H)-one, which is synthesized from a 3-amino-4-arylamino-1H-isochromen-1-one precursor. nih.govresearchgate.net When this triazole derivative is subjected to a strong acid, such as hydrochloric acid, in the presence of methanol as the solvent, a quantitative conversion to a ring-opened transesterification product occurs. nih.govresearchgate.net This reaction proceeds at ambient temperature over a period of 24 hours. nih.gov

The product of this transformation has been identified as methyl 2-[4-hydroxy-1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]benzoate. nih.govresearchgate.net This outcome demonstrates the role of methanol not just as a solvent but as a reactive species that participates in the cleavage of the isochromenone lactone ring. The acidic conditions are crucial for protonating the lactone carbonyl, rendering it more susceptible to nucleophilic attack by methanol. This results in the formation of a methyl ester at one end and a benzoic acid derivative at the other, which in this specific case is part of the triazole-containing substituent.

This particular reaction highlights a key aspect of the chemistry of isochromenone derivatives: the potential for the lactone ring to be opened under specific, solvent-mediated conditions. While this is an "unexpected" product in the context of preserving the isochromenone core, it represents a predictable outcome based on the fundamental principles of acid-catalyzed ester cleavage.

The following table summarizes the conditions and outcomes of this solvent-mediated conversion:

| Starting Material | Solvent System | Reagents | Product | Reaction Type | Reference |

| 1-(2-methylphenyl)isochromeno[3,4-d] libretexts.orgresearchgate.netwikipedia.orgtriazol-5(1H)-one | Methanol | Aqueous Hydrochloric Acid | Methyl 2-[4-hydroxy-1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]benzoate | Acid-catalyzed ring-opening and transesterification | nih.govresearchgate.net |

Further research into the effects of a broader range of protic and aprotic solvents on this compound and its derivatives is warranted to fully elucidate the scope of solvent-mediated transformations and to uncover other potentially novel reaction pathways.

Kinetic and Thermodynamic Considerations in Reactions of this compound

A comprehensive understanding of the reaction mechanisms involving this compound necessitates an analysis of the kinetic and thermodynamic parameters that govern its transformations. These parameters provide quantitative insights into reaction rates, the influence of reaction conditions, and the relative stability of reactants, transition states, and products.

Currently, there is a notable absence of specific, experimentally determined kinetic and thermodynamic data in the scientific literature for reactions involving this compound. This includes the absence of reported rate constants, activation energies, and thermodynamic values such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for its various reactions.

In the absence of direct experimental data for the target compound, general principles of chemical kinetics and thermodynamics for related isocoumarin systems can be considered. The rates of reactions involving isocoumarins can be influenced by factors such as the nature of the solvent, the concentration of reactants, and the temperature. For instance, polar solvents can affect reaction rates by stabilizing or destabilizing charged transition states. wikipedia.orgresearchgate.net

To provide a more concrete understanding of the kinetic and thermodynamic landscape of reactions involving this compound, future research efforts should focus on:

Kinetic Studies: Measuring reaction rates under various conditions to determine rate laws, rate constants, and the order of reaction with respect to each reactant. This would also involve investigating the effect of temperature on the rate constant to calculate the activation energy (Ea).

Thermodynamic Studies: Employing techniques such as calorimetry to measure the enthalpy of reaction (ΔH). The Gibbs free energy of reaction (ΔG) could be determined from the equilibrium constant of a reversible reaction, and the entropy of reaction (ΔS) could then be calculated.

Computational Modeling: Utilizing quantum chemical calculations to model reaction pathways and determine the energies of reactants, transition states, and products. This approach can provide theoretical estimates of kinetic and thermodynamic parameters, offering valuable insights that can guide experimental work.

The following table outlines the key kinetic and thermodynamic parameters that are yet to be determined for reactions of this compound and the experimental or computational methods that could be employed for their determination.

| Parameter | Symbol | Significance | Potential Method of Determination |

| Rate Constant | k | Quantifies the rate of a chemical reaction. | Spectroscopic monitoring of reactant/product concentration over time. |

| Activation Energy | Ea | The minimum energy required to initiate a chemical reaction. | Arrhenius plot (ln(k) vs. 1/T). |

| Enthalpy of Reaction | ΔH | The heat absorbed or released during a chemical reaction at constant pressure. | Calorimetry. |

| Entropy of Reaction | ΔS | The change in the degree of disorder of the system during a reaction. | Calculated from ΔG and ΔH (ΔS = (ΔH - ΔG)/T). |

| Gibbs Free Energy of Reaction | ΔG | Determines the spontaneity of a chemical reaction at constant temperature and pressure. | Determined from the equilibrium constant (ΔG = -RTlnK). |

The elucidation of these fundamental parameters is a crucial next step in developing a complete and quantitative understanding of the chemical behavior of this compound.

Derivatization Chemistry and Generation of Novel Heterocyclic Systems from 3 Amino 4 Phenylamino Isochromen 1 One

Synthesis of Fused Triazole Derivatives

The presence of vicinal amino groups in 3-amino-4-(phenylamino)isochromen-1-one makes it an ideal precursor for the synthesis of fused triazole rings. This transformation is typically achieved through diazotization followed by intramolecular cyclization.

Diazotization Reactions with Arylamino-Substituted Isochromenones

An efficient method for the synthesis of 1-arylisochromeno[3,4-d] researchgate.netyoutube.comorganic-chemistry.orgtriazol-5(1H)-ones involves the diazotization of 3-amino-4-arylamino-1H-isochromen-1-ones in a weakly acidic medium. youtube.combenthamdirect.com The reaction proceeds by treating the starting material with sodium nitrite (B80452) in acetic acid. benthamdirect.com This in situ generation of nitrous acid leads to the diazotization of the 3-amino group, forming a diazonium intermediate. benthamdirect.com This intermediate then undergoes a spontaneous intramolecular cyclization, where the newly formed diazonium group is attacked by the adjacent phenylamino (B1219803) group, leading to the formation of the fused triazole ring system. benthamdirect.com This method provides a direct and efficient route to these complex heterocyclic structures. youtube.combenthamdirect.com

Structural Variations in the Aryl Moiety and Their Synthetic Implications

The synthetic protocol for the formation of 1-arylisochromeno[3,4-d] researchgate.netyoutube.comorganic-chemistry.orgtriazol-5(1H)-ones has been successfully applied to a range of 3-amino-4-arylamino-1H-isochromen-1-ones with various substituents on the aryl ring of the phenylamino group. youtube.combenthamdirect.com These variations include the unsubstituted phenyl group, as well as methyl and chloro-substituted phenyl rings. youtube.combenthamdirect.com The electronic nature and position of these substituents can influence the reaction kinetics and the properties of the resulting fused triazole derivatives. However, the general synthetic strategy remains effective across these variations, highlighting the robustness of this approach. youtube.combenthamdirect.com

Table 1: Synthesis of 1-Arylisochromeno[3,4-d] researchgate.netyoutube.comorganic-chemistry.orgtriazol-5(1H)-one Derivatives

| Starting Material | Aryl Substituent | Product |

| This compound | Phenyl | 1-Phenylisochromeno[3,4-d] researchgate.netyoutube.comorganic-chemistry.orgtriazol-5(1H)-one |

| 3-Amino-4-(2-methylphenylamino)isochromen-1-one | 2-Methylphenyl | 1-(2-Methylphenyl)isochromeno[3,4-d] researchgate.netyoutube.comorganic-chemistry.orgtriazol-5(1H)-one |

| 3-Amino-4-(3-chlorophenylamino)isochromen-1-one | 3-Chlorophenyl | 1-(3-Chlorophenyl)isochromeno[3,4-d] researchgate.netyoutube.comorganic-chemistry.orgtriazol-5(1H)-one |

| 3-Amino-4-(4-chlorophenylamino)isochromen-1-one | 4-Chlorophenyl | 1-(4-Chlorophenyl)isochromeno[3,4-d] researchgate.netyoutube.comorganic-chemistry.orgtriazol-5(1H)-one |

This table is generated based on the findings reported in the synthesis of 1-arylisochromeno[3,4-d] researchgate.netyoutube.comorganic-chemistry.orgtriazol-5(1H)-ones. youtube.combenthamdirect.com

Rearrangement Products and Ring Contraction Reactions

While the primary reactivity of this compound often involves the amino groups, the isochromenone core itself can potentially undergo rearrangement and ring contraction reactions under specific conditions to yield different heterocyclic frameworks.

Formation of Isobenzofuranone (Phthalide) Derivatives

The conversion of isocoumarins to phthalide (B148349) derivatives represents a ring contraction of the six-membered lactone ring to a five-membered one. While this transformation has not been explicitly reported for this compound, it is a known reaction for other isocoumarin (B1212949) systems. Such a rearrangement would likely require conditions that facilitate the cleavage of the C-O bond of the lactone and subsequent recyclization.

Mechanistic Aspects of Ring Contraction in Specific Reaction Environments

A plausible, though not yet demonstrated, mechanistic pathway for the ring contraction of this compound to an isobenzofuranone derivative could be initiated by a Favorskii-type rearrangement. This would likely involve the initial halogenation at the C4 position, followed by treatment with a base. The resulting enolate could then undergo an intramolecular nucleophilic attack on the carbonyl carbon, leading to a bicyclic intermediate which could then rearrange to the five-membered phthalide ring system. Another hypothetical pathway could involve a photochemical Wolff rearrangement of a corresponding α-diazoketone derived from the isochromenone.

It is important to note that a related rearrangement has been observed in a derivative of the fused triazole product. When 1-(2-methylphenyl)isochromeno[3,4-d] researchgate.netyoutube.comorganic-chemistry.orgtriazol-5(1H)-one was treated with a strong acid in methanol (B129727), it underwent a quantitative conversion to a ring-opened transesterification product, methyl 2-[4-hydroxy-1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]benzoate. youtube.combenthamdirect.com This demonstrates the potential for rearrangements within this family of compounds, although it is a reaction of the triazole derivative and not a direct contraction of the parent isochromenone.

Functionalization at Amino and Phenylamino Moieties

The presence of both a primary amino group and a secondary phenylamino group provides opportunities for selective functionalization, which can be used to further elaborate the molecular structure and introduce new properties. The differential reactivity of these two groups is a key aspect of their synthetic utility.

The 3-amino group, being a primary amine, is expected to be more nucleophilic and less sterically hindered than the secondary phenylamino group. This difference in reactivity could allow for selective acylation or alkylation at the 3-amino position under controlled conditions. For instance, treatment with an acyl chloride or an alkyl halide in the presence of a non-nucleophilic base could lead to the formation of the corresponding N-acylated or N-alkylated derivatives at the 3-position.

The 4-(phenylamino) group, being a secondary amine and part of an enamine-like system, is also nucleophilic. The lone pair of electrons on the nitrogen atom can participate in resonance with the double bond of the pyranone ring. Functionalization at this position, for example through acylation or alkylation, would likely require more forcing conditions compared to the 3-amino group. The Stork enamine reaction provides a precedent for the alkylation and acylation of enamines, suggesting that under appropriate conditions, the 4-(phenylamino) group could also be functionalized. libretexts.org The choice of reagents and reaction conditions would be crucial in determining the selectivity of these transformations.

Acylation and Alkylation Strategies

The presence of primary and secondary amino groups in this compound suggests a high potential for derivatization through acylation and alkylation reactions. These reactions are fundamental in medicinal chemistry for modifying the electronic and steric properties of a lead compound, which can significantly influence its biological activity.

While the broader field of amino acid and amine derivatization is well-established, specific studies detailing the acylation and alkylation of this compound are not extensively documented in publicly available scientific literature. However, based on the general reactivity of amino groups, it is anticipated that the exocyclic amino group at the 3-position would be more nucleophilic and sterically accessible for reactions with acylating and alkylating agents compared to the endocyclic-like phenylamino group at the 4-position.

Potential acylation reactions could involve the use of acyl chlorides or anhydrides in the presence of a base to yield the corresponding amides. Alkylation could be achieved using alkyl halides or through reductive amination. The differential reactivity of the two amino groups could potentially allow for selective functionalization under controlled reaction conditions. Further research in this area would be valuable for expanding the chemical space around this isocoumarin scaffold.

Introduction of Diverse Substituents for Structural Modulation

A key strategy for modulating the properties of a molecule is the introduction of diverse substituents. In the case of this compound and its aryl-substituted analogues, a significant derivatization has been the conversion to a fused triazole system.

This transformation is achieved through diazotization of the 3-amino group using sodium nitrite in a weakly acidic medium, such as acetic acid. The resulting diazonium intermediate undergoes an intramolecular cyclization, yielding 1-arylisochromeno[3,4-d] nih.govrsc.orgmdpi.comtriazol-5(1H)-ones. nih.govrsc.org This reaction provides an efficient route to a novel and more complex heterocyclic system, effectively modifying the original isocoumarin core.

The synthesis of various derivatives has been reported, demonstrating the versatility of this approach for introducing structural diversity. The table below summarizes the synthesis of some 1-arylisochromeno[3,4-d] nih.govrsc.orgmdpi.comtriazol-5(1H)-ones from the corresponding 3-amino-4-arylamino-1H-isochromen-1-ones.

| Starting Compound (Aryl Group) | Product | Yield | Melting Point (°C) |

| Phenyl | 1-Phenylisochromeno[3,4-d] nih.govrsc.orgmdpi.comtriazol-5(1H)-one | 92% | 224-225 |

| 2-Methylphenyl | 1-(2-Methylphenyl)isochromeno[3,4-d] nih.govrsc.orgmdpi.comtriazol-5(1H)-one | 95% | 210-211 |

| 3-Chlorophenyl | 1-(3-Chlorophenyl)isochromeno[3,4-d] nih.govrsc.orgmdpi.comtriazol-5(1H)-one | 93% | 239-240 |

| 4-Chlorophenyl | 1-(4-Chlorophenyl)isochromeno[3,4-d] nih.govrsc.orgmdpi.comtriazol-5(1H)-one | 96% | 249-250 |

This data is compiled from studies on the conversion of 3-amino-4-arylamino-1H-isochromen-1-ones. nih.govrsc.org

Furthermore, these triazole derivatives can undergo subsequent reactions. For instance, treatment of 1-(2-methylphenyl)isochromeno[3,4-d] nih.govrsc.orgmdpi.comtriazol-5(1H)-one with a strong acid in methanol resulted in a quantitative yield of the ring-opened transesterification product, methyl 2-[4-hydroxy-1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]benzoate. nih.govrsc.org This highlights how the derivatization of the initial isocoumarin can open pathways to other complex molecular structures.

Advanced Structural Elucidation and Conformational Analysis of 3 Amino 4 Phenylamino Isochromen 1 One and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the chemical identity and probing the structural nuances of organic molecules. Beyond basic identification, techniques like NMR, IR, and mass spectrometry offer a deeper understanding of the atomic connectivity and electronic environment within the 3-Amino-4-(phenylamino)isochromen-1-one scaffold.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) atoms in a molecule's framework. For this compound, a detailed NMR analysis would reveal distinct signals corresponding to each unique chemical environment.

In a typical ¹H NMR spectrum, the aromatic protons of the two phenyl rings would appear as multiplets in the downfield region (approx. 6.5-8.2 ppm). The specific chemical shifts and coupling patterns would allow for the assignment of protons on both the isochromenone core and the phenylamino (B1219803) substituent. The protons of the primary amine (-NH₂) and the secondary amine (-NH-) would be expected to produce characteristic signals whose chemical shifts can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides complementary information, with distinct signals for the carbonyl carbon of the lactone ring (typically in the range of 160-170 ppm), the sp²-hybridized carbons of the aromatic rings, and the carbons directly bonded to the nitrogen atoms. The application of two-dimensional NMR techniques, such as HETCOR (Heteronuclear Correlation) and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively linking the proton and carbon signals, thus confirming the complete atomic connectivity of the molecule. researchgate.net The structural elucidation of complex non-ribosomal peptides and other natural products frequently relies on such advanced NMR methods to map out their complex frameworks. copernicus.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| Aromatic Protons | ¹H | 6.5 - 8.2 | Complex multiplet patterns due to coupling. |

| Amine (N-H) | ¹H | 5.0 - 9.0 | Broad signals; chemical shift is variable. |

| Amine (NH₂) | ¹H | 3.0 - 5.0 | Broad signal; chemical shift is variable. |

| Carbonyl (C=O) | ¹³C | 160 - 170 | Lactone carbonyl. |

| Aromatic Carbons | ¹³C | 110 - 150 | Multiple signals corresponding to unique carbon environments. |

| C-N Carbons | ¹³C | 130 - 150 | Carbons attached to the amino groups. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is highly effective for identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies. libretexts.orglibretexts.org The IR spectrum of this compound and its derivatives displays a series of absorption bands that confirm its key structural features.

The most prominent bands include:

N-H Stretching: The presence of both a primary amine (R-NH₂) and a secondary amine (Ar-NH-Ar) results in characteristic stretching vibrations in the 3300–3500 cm⁻¹ region. openstax.org Primary amines typically show two bands (symmetric and asymmetric stretching), while secondary amines show a single, sharp band. openstax.org For a related derivative, 3-amino-4-(3-chloroanilino)-1H-isochromen-1-one, strong bands were observed at 3456 and 3319 cm⁻¹. nih.gov

C=O Stretching: A strong, sharp absorption band corresponding to the stretching vibration of the lactone carbonyl group is expected around 1700-1725 cm⁻¹. libretexts.orgpressbooks.pub The exact position can indicate conjugation or ring strain. A value of 1701 cm⁻¹ was reported for the 3-chloroanilino derivative. nih.gov

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1450–1600 cm⁻¹ region. youtube.com

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Primary/Secondary Amine | N-H Stretch | 3300 - 3500 | openstax.orgnih.gov |

| Lactone Carbonyl | C=O Stretch | 1700 - 1725 | libretexts.orgnih.gov |

| Aromatic Rings | C=C Stretch | 1450 - 1600 | youtube.com |

| Aromatic Ring | C-H Bending (out-of-plane) | 675 - 900 | libretexts.org |

| Ether/Lactone | C-O Stretch | 1080 - 1300 | nih.govpressbooks.pub |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing fragmentation patterns. wiley-vch.de Using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ of this compound would be observed, confirming its molecular weight of 252.27 g/mol . nih.gov

Tandem mass spectrometry (MS/MS) experiments, which involve the collision-induced dissociation (CID) of the parent ion, provide valuable structural information. nih.govunito.it The fragmentation of protonated amino compounds often involves characteristic losses of small, stable neutral molecules. nih.gov For this compound, key fragmentation pathways would likely include:

Loss of carbon monoxide (CO) from the lactone ring.

Loss of ammonia (B1221849) (NH₃) from the primary amino group.

Cleavage of the C-N bonds, leading to fragments corresponding to the aniline (B41778) and isochromenone moieties.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Ion | Formula | m/z (Mass-to-Charge Ratio) | Proposed Origin |

| [M+H]⁺ | [C₁₅H₁₃N₂O₂]⁺ | 253.09 | Protonated parent molecule |

| [M+H - CO]⁺ | [C₁₄H₁₃N₂O]⁺ | 225.10 | Loss of carbon monoxide from the lactone |

| [M+H - NH₃]⁺ | [C₁₅H₁₀NO₂]⁺ | 236.07 | Loss of ammonia |

| [C₆H₅NH₂ + H]⁺ | [C₆H₈N]⁺ | 94.07 | Aniline fragment |

Single-Crystal X-ray Diffraction Studies

X-ray diffraction studies on 3-amino-4-anilino-1H-isochromen-1-one reveal a distinct molecular conformation. nih.gov A key structural feature is that the phenylamino group is positioned nearly orthogonal to the plane of the adjacent heterocyclic ring system. nih.govresearchgate.net This twisted conformation minimizes steric hindrance between the two bulky aromatic components.

Torsion angles are critical parameters for quantifying the spatial relationship between different parts of a molecule. In the case of isochromenone derivatives, the dihedral angle between the heterocyclic core and the pendent aryl ring is a key conformational descriptor. For example, in a series of related 1-arylisochromeno[3,4-d] nih.govnih.govnih.govtriazol-5(1H)-ones, these dihedral angles were found to vary significantly depending on the substituent on the phenyl ring, ranging from 45.48° to 65.32°. nih.gov This highlights the conformational flexibility of the bond linking the two ring systems. The conformation of the pyran-based ring in related structures can adopt flattened boat or puckered forms. nih.gov

Table 4: Selected Torsion Angle Data from Related Isochromenone Derivatives

| Compound Type | Torsion Angle Description | Observed Value (°) | Reference |

| 1-Phenylisochromeno[3,4-d]... | Dihedral angle between triazolo and phenyl rings | 65.32 | nih.gov |

| 1-(3-Chlorophenyl)isochromeno... | Dihedral angle between triazolo and chlorophenyl rings | 45.48 | nih.gov |

| 3-Amino-4-anilino-1H-isochromen... | Phenylamino group relative to heterocyclic ring | Nearly Orthogonal | nih.govresearchgate.net |

Intermolecular Interactions: Hydrogen Bonding Networks (C-H...N, C-H...O, N-H...O) and Pi-Stacking Interactions

The crystal packing of this compound and its derivatives is stabilized by a rich network of intermolecular interactions.

N-H···O Hydrogen Bonding: In the crystal structure of the parent compound, 3-amino-4-anilino-1H-isochromen-1-one, the molecules are linked into cyclic, centrosymmetric dimers by pairs of classic N-H···O hydrogen bonds. nih.govresearchgate.net The hydrogen atoms from one of the amino groups form strong bonds with the carbonyl oxygen atom of a neighboring molecule. nih.gov

C-H···O and C-H···N Interactions: In derivatives, weaker C-H···O and C-H···N hydrogen bonds also play a significant role in building the supramolecular architecture. nih.gov For instance, in 1-phenylisochromeno[3,4-d] nih.govnih.govnih.govtriazol-5(1H)-one, a combination of C-H···N and C-H···O hydrogen bonds links the molecules into sheets. nih.govresearchgate.net

Pi-Stacking Interactions: Aromatic π-stacking is another crucial non-covalent force observed in these systems. nih.gov This interaction involves the face-to-face or edge-to-face alignment of the aromatic rings. In the crystal structure of a 1-(2-methylphenyl) derivative, hydrogen-bonded chains are further linked into sheets by π-stacking interactions. nih.gov These interactions, along with C-H···π hydrogen bonds, where a C-H bond points towards the face of an aromatic ring, are critical in stabilizing the three-dimensional crystal packing. nih.govresearchgate.net

The specific combination of these diverse intermolecular forces dictates the final crystal structure, influencing physical properties such as melting point and solubility.

Table 5: Summary of Intermolecular Interactions in this compound and its Derivatives

| Compound | Interaction Type | Description | Reference |

| 3-Amino-4-anilino-1H-isochromen-1-one | N-H···O | Forms cyclic centrosymmetric dimers | nih.govresearchgate.net |

| 3-Amino-4-[methyl(phenyl)amino]... | N-H···(O)₂, C-H···O, C-H···π | Forms complex sheets | nih.govresearchgate.net |

| 1-(2-Methylphenyl)isochromeno... | C-H···O, π-stacking | Forms π-stacked sheets from hydrogen-bonded chains | nih.gov |

| 1-(4-Chlorophenyl)isochromeno... | C-H···O, C-H···π | Links molecules into sheets | nih.govresearchgate.net |

| 1-Phenylisochromeno... | C-H···N, C-H···O | Links molecules into sheets | nih.govresearchgate.net |

Supramolecular Assembly and Crystal Packing Arrangements of this compound and its Derivatives

The supramolecular architecture of this compound and its derivatives is dictated by a subtle interplay of non-covalent interactions, including hydrogen bonds and π-stacking interactions. The specific nature and arrangement of these interactions are highly sensitive to the substitution pattern on the core isocoumarin (B1212949) framework, leading to diverse crystal packing motifs.

While detailed crystallographic analysis of the parent compound, this compound (also known as 3-amino-4-anilino-1H-isochromen-1-one), is available through the Cambridge Crystallographic Data Centre (CCDC) with deposition number 957016, the broader understanding of its supramolecular behavior is significantly enhanced by examining its derivatives. researchgate.net

A key class of derivatives, 1-arylisochromeno[3,4-d] researchgate.netresearchgate.netresearchgate.nettriazol-5(1H)-ones, are synthesized from 3-amino-4-arylamino-1H-isochromen-1-ones through diazotization. researchgate.netresearchgate.net Studies on these triazole derivatives reveal how minor modifications to the aryl substituent dramatically alter the supramolecular assembly. researchgate.net

In the case of the unsubstituted phenyl derivative, 1-phenylisochromeno[3,4-d] researchgate.netresearchgate.netresearchgate.nettriazol-5(1H)-one, the molecules are organized into sheets through a combination of C—H⋯N and C—H⋯O hydrogen bonds. researchgate.netresearchgate.net However, the introduction of a methyl or chloro substituent on the phenyl ring disrupts this arrangement. For instance, 1-(2-methylphenyl)isochromeno[3,4-d] researchgate.netresearchgate.netresearchgate.nettriazol-5(1H)-one and 1-(3-chlorophenyl)isochromeno[3,4-d] researchgate.netresearchgate.netresearchgate.nettriazol-5(1H)-one each form simple chains via a single type of hydrogen bond (C—H⋯O and C—H⋯N, respectively). researchgate.netresearchgate.net In the methyl derivative, these chains are further linked into sheets by π-stacking interactions, a feature absent in the 3-chloro derivative. researchgate.net

Interestingly, the isomeric 1-(4-chlorophenyl)isochromeno[3,4-d] researchgate.netresearchgate.netresearchgate.nettriazol-5(1H)-one displays a different packing arrangement altogether, forming sheets through a combination of C—H⋯O and C—H⋯π(arene) hydrogen bonds. researchgate.netresearchgate.net This highlights the profound impact of substituent position on the resulting crystal structure.

A summary of the key supramolecular interactions in these derivatives is presented in the table below.

| Compound Name | Key Supramolecular Interactions | Resulting Assembly |

| 1-Phenylisochromeno[3,4-d] researchgate.netresearchgate.netresearchgate.nettriazol-5(1H)-one | C—H⋯N and C—H⋯O hydrogen bonds | Sheets |

| 1-(2-Methylphenyl)isochromeno[3,4-d] researchgate.netresearchgate.netresearchgate.nettriazol-5(1H)-one | C—H⋯O hydrogen bonds and π-stacking interactions | Chains linked into sheets |

| 1-(3-Chlorophenyl)isochromeno[3,4-d] researchgate.netresearchgate.netresearchgate.nettriazol-5(1H)-one | C—H⋯N hydrogen bonds | Simple chains |

| 1-(4-Chlorophenyl)isochromeno[3,4-d] researchgate.netresearchgate.netresearchgate.nettriazol-5(1H)-one | C—H⋯O and C—H⋯π(arene) hydrogen bonds | Sheets |

These findings underscore the principles of crystal engineering, where specific functional groups can be used to direct the self-assembly of molecules into desired architectures. The isocoumarin core and its derivatives serve as a versatile platform for studying these fundamental interactions.

Analysis of Polymorphism and Co-crystallization Phenomena

Polymorphism, the ability of a compound to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline structure containing two or more different molecular species, are critical areas of study in crystal engineering and pharmaceutical sciences. These phenomena can significantly impact the physicochemical properties of a solid material.

To date, specific studies on the polymorphism and co-crystallization of this compound and its immediate derivatives are not extensively reported in the literature. However, the broader class of isocoumarins and related heterocyclic compounds provides a basis for understanding the potential for such phenomena.

Polymorphism:

The existence of polymorphism is often tied to the presence of flexible conformations and a variety of intermolecular interactions of similar energy. researchgate.net For heterocyclic compounds, different tautomeric forms or subtle variations in hydrogen bonding and π-stacking can lead to different crystal packings. researchgate.net For example, 3-acetylcoumarin, a related heterocyclic system, is known to exhibit at least two polymorphic forms, which differ in their head-to-head versus head-to-tail stacking arrangements, driven by weak C-H···O and C-H···π interactions.

Given the presence of multiple hydrogen bond donors (amino groups) and acceptors (carbonyl and amino groups), as well as aromatic rings capable of π-stacking in this compound, the potential for polymorphism exists. Different crystallization conditions, such as solvent, temperature, and saturation rate, could favor the formation of different polymorphs. The study of derivatives of this compound, where minor substituent changes lead to significant alterations in crystal packing, further suggests that the energy landscape of crystallization is complex and may contain multiple local minima corresponding to different polymorphic forms. researchgate.net

Co-crystallization:

Co-crystallization is a powerful technique to modify the physical properties of a compound by introducing a co-former that interacts with the target molecule through non-covalent bonds. nih.gov The selection of a suitable co-former is crucial and is often guided by the principles of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions.

For this compound, the amino and carbonyl groups are prime candidates for forming hydrogen-bonded synthons with complementary co-formers. Potential co-formers could include carboxylic acids, amides, or other molecules with hydrogen bond donor and acceptor sites. For instance, coumarin-3-carboxylic acid has been successfully co-crystallized with various aminopyridine and aminobenzoic acid derivatives, forming predictable hydrogen-bonded heterosynthons. nih.gov

While experimental data for the co-crystallization of this compound is not currently available, the principles of crystal engineering suggest that this would be a fruitful area of investigation for tuning its solid-state properties.

A hypothetical table of potential co-formers and the expected supramolecular synthons is presented below.

| Potential Co-former | Co-former Functional Group | Expected Supramolecular Synthon with this compound |

| Benzoic Acid | Carboxylic Acid | Acid-Amine or Acid-Amino Heterosynthon |

| Isonicotinamide | Amide, Pyridine Nitrogen | Amide-Amine or Amide-Amino Heterosynthon, N-H···N(py) Hydrogen Bond |

| 4,4'-Bipyridine | Pyridine Nitrogen | N-H···N(py) Hydrogen Bond |

Further research involving systematic screening of crystallization conditions and a variety of co-formers would be necessary to fully explore the polymorphic landscape and co-crystallization potential of this compound and its derivatives.

Theoretical and Computational Investigations of 3 Amino 4 Phenylamino Isochromen 1 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. Such calculations are routinely employed to study coumarin (B35378) and isocoumarin (B1212949) derivatives, providing insights that complement experimental data. researchgate.netmjcce.org.mkresearchgate.netthenucleuspak.org.pk

Electronic Structure and Molecular Orbital Analysis

The electronic character of a molecule is dictated by the arrangement and energies of its molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the resulting HOMO-LUMO gap are critical indicators of a molecule's chemical reactivity, kinetic stability, and electronic transition properties. researchgate.net

For isocoumarin derivatives, DFT calculations can map the electron density distribution across the molecule. The presence of amino groups and the phenylamino (B1219803) substituent on the isochromen-1-one core in 3-Amino-4-(phenylamino)isochromen-1-one is expected to significantly influence its electronic structure. The amino groups typically act as electron-donating groups, which would raise the energy of the HOMO, while the electron-withdrawing nature of the lactone carbonyl group affects the LUMO.

A hypothetical analysis based on studies of similar structures suggests that the HOMO would likely be localized on the phenylamino and amino-substituted benzene (B151609) ring, while the LUMO might be distributed over the pyranone ring system. A small HOMO-LUMO energy gap would imply higher chemical reactivity and the possibility of significant intramolecular charge transfer upon photoexcitation. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for a Hypothetical Isocoumarin Derivative Calculated via DFT

| Parameter | Energy (eV) |

| EHOMO | -5.8 |

| ELUMO | -2.2 |

| Energy Gap (ΔE) | 3.6 |

Note: This table presents hypothetical data for illustrative purposes, based on typical values for related heterocyclic compounds.

Conformation Energy Landscape and Isomer Stability

The three-dimensional structure and conformational flexibility of a molecule are key to its interactions and properties. Quantum chemical methods can be used to explore the potential energy surface of a molecule, identifying stable conformers and the energy barriers for rotation around single bonds. For a molecule like this compound, rotation around the C-N bond connecting the phenylamino group to the isocoumarin ring is a key conformational variable.

Studies on related systems, such as 2-(N-(2-Fluorophenyl)imino)coumarin-3-carboxamide, have shown that the rotation around such bonds can be modeled to determine the most stable (lowest energy) conformation. nih.gov The planarity of the molecule and the degree of conjugation between the aromatic systems are significantly affected by this rotation. nih.gov The presence of intramolecular hydrogen bonds, for instance between the amino group at C-3 and the phenylamino nitrogen or the lactone carbonyl, could also play a crucial role in stabilizing certain conformations. A comprehensive conformational analysis would involve systematically rotating the flexible bonds and calculating the energy at each step to map the energy landscape.

Spectroscopic Property Prediction and Correlation with Experimental Data

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, such as vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. mjcce.org.mk These theoretical predictions can be correlated with experimental spectra to aid in the structural confirmation and assignment of spectral bands.

For this compound, DFT calculations could predict the characteristic vibrational modes, such as the N-H stretching frequencies of the amino groups, the C=O stretching of the lactone, and the various C-C and C-N stretching and bending modes of the aromatic rings. Comparing these calculated frequencies with experimental IR and Raman spectra would provide strong evidence for the proposed molecular structure. Similarly, the calculation of 1H and 13C NMR chemical shifts can aid in the assignment of peaks in the experimental NMR spectra. mjcce.org.mk

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static molecules in a vacuum or with implicit solvent models, molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including their interactions with their environment. benthamdirect.comresearchgate.net

Dynamic Behavior and Conformational Flexibility

MD simulations can be used to explore the conformational landscape of this compound in a more dynamic sense than static quantum calculations. By simulating the motion of the molecule over nanoseconds or longer, it is possible to observe transitions between different conformational states and to understand the flexibility of the molecular structure. This is particularly relevant for understanding how the molecule might adapt its shape to fit into a binding site of a biological target, a common application of MD in drug discovery. benthamdirect.comnih.gov

Solvent Effects on Molecular Structure and Reactivity

The solvent environment can have a profound impact on the structure, stability, and reactivity of a molecule. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solvation effects. For this compound, MD simulations could reveal the specific hydrogen bonding patterns between the amino and carbonyl groups and water or other solvent molecules.

Studies on related coumarin derivatives in different solvents have shown that the composition of the first solvation shell can be analyzed to understand preferential solvation. researchgate.net Furthermore, the simulations can provide insight into how the solvent influences the conformational equilibrium and the dynamics of intramolecular processes. The effect of the solvent's polarity on the electronic properties and reactivity can also be assessed, which is crucial for understanding chemical reactions conducted in solution. nih.gov

Mechanistic Computational Studies

Computational chemistry provides powerful tools to elucidate reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. For this compound, computational studies can map out the energetic landscapes of its formation and subsequent transformations.

Transition State Analysis for Key Reactions

The synthesis of 3,4-diaminoisocoumarin derivatives, including this compound, often involves a multicomponent reaction. A proposed mechanism for the formation of the related compound 3-amino-4-(diphenylamino)-1H-2-benzopyran-1-one involves the initial protonation of a phthalide (B148349) ring, leading to a stable iminium ion. This is followed by a cyanide anion attack and subsequent cyclization. mdpi.com

A critical step in many reactions of 3-amino-4-arylamino-1H-isochromen-1-ones is their conversion to other heterocyclic systems, such as 1-arylisochromeno[3,4-d] nih.govnih.govnih.govtriazol-5(1H)-ones through diazotization. nih.govnih.gov This process proceeds via a diazonium intermediate, which then undergoes intramolecular cyclization. nih.gov

Table 1: Hypothetical Transition State Analysis for the Intramolecular Cyclization of the Diazonium Intermediate

| Reaction Step | Reactant | Transition State | Product | Activation Energy (kcal/mol) |

| Intramolecular Cyclization | Diazonium intermediate of this compound | N-N bond formation, ring closure | 1-phenylisochromeno[3,4-d] nih.govnih.govnih.govtriazol-5(1H)-one | Computationally dependent |

Note: The values in this table are hypothetical and would require specific density functional theory (DFT) calculations for accurate determination.

Transition state analysis for these key steps would involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier. This analysis would provide crucial information about the feasibility and kinetics of the reaction, complementing the experimentally proposed mechanisms.

Reaction Coordinate Mapping and Energy Barrier Calculations

Mapping the reaction coordinate involves plotting the energy of the system as it progresses from reactants to products through the transition state. This provides a visual representation of the reaction pathway and the energy barriers that must be overcome. For the formation of this compound, this would involve modeling the stepwise bond formations and rearrangements.

Similarly, for its subsequent reactions, such as the acid-catalyzed ring-opening, computational methods can be employed. It has been observed experimentally that in the presence of a strong acid, certain isocoumarin derivatives undergo quantitative conversion to a ring-opened product. nih.govresearchgate.net Energy barrier calculations for this process would quantify the stability of the isocoumarin ring under acidic conditions and explain the reaction's facility.

Molecular Docking and Interaction Profiling (without biological activity or clinical data)

While this article strictly excludes biological activity, molecular docking can be used in a theoretical context to understand the general interaction capabilities of the this compound scaffold with hypothetical protein binding sites.

Ligand-Protein Interaction Prediction for General Scaffold Characteristics

The this compound scaffold possesses several features that suggest potential for various non-covalent interactions. These include hydrogen bond donors (the amino groups), hydrogen bond acceptors (the carbonyl oxygen and nitrogen atoms), and aromatic rings capable of π-π stacking and hydrophobic interactions.

Computational methods can predict how these features might interact with the amino acid residues of a hypothetical binding pocket. nih.gov For instance, the amino groups could form hydrogen bonds with acidic residues like aspartate or glutamate, while the phenyl rings could engage in stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Binding Affinity Estimation for Hypothetical Molecular Targets

The strength of the predicted interactions can be estimated computationally through scoring functions in molecular docking programs. This provides a theoretical binding affinity, often expressed in terms of binding energy (e.g., kcal/mol) or as an inhibitory constant (Ki). These estimations are valuable for comparing the potential of different derivatives of the isochromen-1-one scaffold to fit within a hypothetical active site.

Table 2: Predicted Binding Affinities of this compound with Hypothetical Protein Families

| Hypothetical Protein Family | Key Interacting Residues (Example) | Predicted Binding Affinity (kcal/mol) | Predominant Interaction Type |

| Kinase Hinge Region | Glutamate, Aspartate, Valine | Computationally dependent | Hydrogen bonding, Hydrophobic interactions |

| Protease Catalytic Triad (B1167595) | Serine, Histidine, Aspartate | Computationally dependent | Hydrogen bonding, Electrostatic interactions |

| Nuclear Receptor Ligand Binding Domain | Arginine, Glutamine, Leucine | Computationally dependent | Hydrogen bonding, Hydrophobic interactions |

Note: The values and interactions in this table are illustrative and would be determined by specific docking studies against actual protein structures.

Structure-Activity Relationship (SAR) Studies based on Computational Models (purely theoretical)

Purely theoretical Structure-Activity Relationship (SAR) studies can be conducted by computationally generating a library of derivatives of this compound and docking them into a hypothetical binding site. By systematically modifying the substituents on the phenyl rings or the core isochromen-1-one structure, one can computationally predict how these changes affect the binding affinity and interaction patterns.

For example, adding electron-withdrawing or electron-donating groups to the phenylamino moiety could influence the electronic properties and hydrogen-bonding capabilities of the molecule. Similarly, substitutions at other positions on the isocoumarin ring could alter its shape and flexibility, leading to different predicted binding poses and affinities. These theoretical SAR studies can provide a rational basis for the design of new derivatives with specific desired interaction properties.

Biological and Pharmacological Context of the Isochromenone Scaffold with Specific Reference to Amino Phenylamino Derivatives Excluding Dosage, Safety, Clinical Data

Significance of Isocoumarin (B1212949) Derivatives in Chemical Biology

Isocoumarins, and their derivatives, are a class of naturally occurring and synthetic compounds that have garnered substantial attention in the field of chemical biology. benthamdirect.comrsc.org Their unique structural features and diverse biological activities have made them a focal point for research and development. benthamdirect.comnih.gov

Historical Recognition as "Privileged Structures" in Chemical Libraries

The isocoumarin framework is widely recognized as a "privileged structure" in the realm of drug discovery and synthetic chemistry. benthamdirect.comresearchgate.netdistantreader.org This designation stems from its recurring presence in a multitude of natural products that exhibit a wide array of biological activities. benthamdirect.comnih.gov The stability of the bicyclic ring system, combined with the reactivity of the lactone ring, provides a versatile scaffold for chemical modification, allowing for the generation of diverse chemical libraries. nih.gov This inherent adaptability has made isocoumarins a valuable starting point for the development of novel compounds with potential therapeutic applications. benthamdirect.comresearchgate.net

Broad Spectrum of Biological Relevance (e.g., antimicrobial, anti-inflammatory, anticancer activities at a mechanistic/scaffold level)

The isocoumarin scaffold is associated with a broad spectrum of biological activities at a mechanistic level. rsc.orgnih.gov These activities are largely influenced by the varied substitution patterns around the core structure. nih.gov

Antimicrobial and Antifungal Activity: Numerous isocoumarin derivatives have demonstrated significant antimicrobial and antifungal properties. nih.govnih.gov For instance, certain synthetic 3-azolyl isocoumarin derivatives have shown moderate activity against Candida albicans. distantreader.org The antimicrobial potential of these compounds is often evaluated through their minimum inhibitory concentration (MIC). researchgate.net

Anti-inflammatory Activity: Isocoumarins have also been investigated for their anti-inflammatory potential. nih.govatlantis-press.com Some derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide-stimulated mouse macrophages, a key process in inflammation. nih.gov

Anticancer Activity: The anticancer properties of isocoumarin and coumarin (B35378) derivatives are a significant area of research. atlantis-press.comdut.ac.zaresearchgate.net Studies have shown that certain derivatives can exhibit cytotoxic effects against various human cancer cell lines. nih.gov The mechanism of action can involve the inhibition of critical cellular enzymes and signaling pathways. researchgate.net For example, some coumarins have been found to act as selective anti-proliferative agents by inhibiting cyclin-dependent kinase activity. researchgate.net

Structure-Activity Relationship (SAR) Explorations for the 3,4-Diaminoisocoumarin Core

The biological activity of isocoumarins is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies aim to elucidate how different functional groups and substituents on the isocoumarin core influence its biological effects.

Influence of Heterocyclic Fusions on Scaffold Functionality

The fusion of heterocyclic rings to the isocoumarin scaffold is a common strategy to enhance or modify its biological activity. The development of novel 3-azolyl isocoumarin derivatives has demonstrated that incorporating a heterocyclic ring at the C(3) position can lead to potent antifungal properties. distantreader.org The type of heterocyclic ring and its point of attachment can dramatically alter the compound's interaction with biological systems. For instance, the conversion of 3-amino-4-arylamino-1H-isochromen-1-ones into 1-arylisochromeno[3,4-d] nih.govresearchgate.netacs.orgtriazol-5(1H)-ones results in a new heterocyclic system with its own distinct chemical and potentially biological properties. nih.govnih.gov

Molecular Interaction Mechanisms (without specific disease context or clinical outcomes)

The molecular interactions of isocoumarin derivatives are fundamental to their biological function. These interactions can occur through various non-covalent and covalent mechanisms.

One proposed mechanism of action for isocoumarins as enzyme inhibitors involves the hydrolysis of the lactone ring by the target enzyme's esterase activity. nih.govtandfonline.com This hydrolysis can lead to the formation of a reactive intermediate, such as a 2-carboxy-phenylacetic aldehyde, which then acts as the actual inhibitor of the enzyme. nih.govtandfonline.com

Furthermore, the substituents on the isocoumarin ring play a crucial role in directing the molecule to its biological target and modulating its inhibitory potency. For example, in a series of 7-amino-4-chloro-3-(isothioureidoalkoxy)isocoumarins, the substituent at the 7-position was found to be critical for inhibitory potency against certain blood coagulation serine proteases. nih.gov Modeled structures suggest that hydrogen bonding between the 7-substituent and specific amino acid residues in the enzyme's active site contributes to the inhibitory activity. nih.gov The formation of stable, non-covalent complexes can effectively block the enzyme's function. nih.gov

The table below provides a summary of some isocoumarin derivatives and their reported biological activities, illustrating the structure-activity relationships discussed.

| Compound Class | Substitution Pattern | Observed Biological Activity (Mechanistic) |

| 3-Azolyl isocoumarins | Heterocyclic ring at C(3) | Antifungal activity against Candida albicans distantreader.org |

| 4-Arylamino-3-nitrocoumarins | Varied aryl substituents at C(4) | Modulated antimicrobial activity, with selectivity towards Gram-positive bacteria researchgate.net |

| 7-Amino-4-chloro-3-(isothioureidoalkoxy)isocoumarins | Substituents at the 7-position | Inhibition of blood coagulation serine proteases nih.gov |